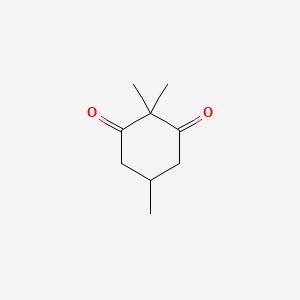

2,2,5-Trimethylcyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,2,5-trimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)9(2,3)8(11)5-6/h6H,4-5H2,1-3H3 |

InChI Key |

LHRYQHPZLUBSEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Methylation of Cyclohexane-1,3-dione

A prominent method involves methylation of cyclohexane-1,3-dione derivatives:

- Procedure : Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like acetone or dimethylformamide (DMF).

- Reaction Conditions : Reactions are conducted at room temperature to reflux, depending on the methylating agent's reactivity.

Cyclohexane-1,3-dione + Excess methylating agent → 2,2,5-Trimethylcyclohexane-1,3-dione

This method is efficient but may require subsequent purification to remove unreacted methylating agents and by-products.

Oxidative Cyclization from Methylated Precursors

Another route involves the oxidation of methylated cyclohexanols or related intermediates:

- Procedure : Methylated cyclohexanols are oxidized using oxidants such as potassium permanganate or chromium(VI) reagents to form the corresponding diketones.

- Outcome : The oxidation process yields the cyclohexane-1,3-dione framework with methyl groups at positions 2 and 5.

Synthesis via Condensation of Methyl-Substituted Acetyl Derivatives

Research indicates that condensation reactions of methyl-substituted acetyl compounds with suitable diketones or aldehydes can produce the targeted compound.

Methylation of Acetylacetone Derivatives

- Method : Alkylation of acetylacetone with methyl iodide or ethyl iodide in the presence of a base such as sodium hydride or potassium tert-butoxide.

- Reaction Conditions : Typically conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control selectivity.

Cyclization and Oxidation

- Process : The methylated acetyl derivatives undergo intramolecular cyclization under acidic or basic conditions, followed by oxidation to form the cyclohexane-1,3-dione core.

Catalytic Hydrogenation of Methylated Precursors

Hydrogenation of methylated aromatic compounds or unsaturated intermediates can also lead to the formation of TMCX-1,3-dione.

- Example : Hydrogenation of methylated aromatic ketones over palladium or platinum catalysts under mild conditions can produce the cyclohexanedione derivatives.

| Parameter | Typical Range |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Temperature | Room temperature to 80°C |

| Pressure | 1-10 atm H₂ |

This method is advantageous for its selectivity and scalability.

Specific Patent-Backed Methods

Patent EP0061669B1 (1996)

This patent describes a process for synthesizing cyclohexane-1,3-diones via a multi-step route involving:

- Initial formation of methylated intermediates through alkylation of cyclohexane-1,3-dione.

- Subsequent oxidation and dehydration steps to obtain the targeted compound.

- Work-up involves acidification, extraction with ethyl acetate, and distillation, yielding high purity TMCX-1,3-dione.

Patent US6420609B2 (2001)

This patent details the synthesis of dihydroketoisophorone (a related compound), emphasizing epoxidation and isomerization steps, which can be adapted for methylated cyclohexane-1,3-dione derivatives, especially when methyl groups are introduced via alkylation of precursor ketones.

Data Summary and Comparative Analysis

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Methylation of cyclohexane-1,3-dione | Cyclohexane-1,3-dione | Methyl iodide, K₂CO₃ | Room temp to reflux | 70-85% | Widely used, straightforward |

| Oxidative cyclization | Methylated cyclohexanols | KMnO₄ | Reflux, basic conditions | 60-75% | Requires careful control |

| Alkylation of acetylacetone | Acetylacetone derivatives | Methyl iodide, NaH | 0°C to reflux | 65-80% | Good for selective methylation |

| Catalytic hydrogenation | Methylated aromatic precursors | Pd/C, H₂ | Room temp, 1-10 atm | 75-90% | High selectivity |

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups into alcohols or alkanes.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or more complex diketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated cyclohexanes or alkyl-substituted derivatives.

Scientific Research Applications

2,2,5-Trimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming adducts with nucleophiles such as amines or thiols. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Antimicrobial Activity : Cyclohexane-1,3-dione derivatives (e.g., 5a-5h) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–64 µg/mL .

- Drug Development Potential: Benzoxazine diones (NSC777205/207) demonstrate favorable pharmacokinetic profiles, including BBB permeability and low acute toxicity in rats .

- Reactivity : 5,5-Dimethylcyclohexane-1,3-dione participates efficiently in solvent-free synthesis of 1,4-dihydropyridines, yielding >85% under mild conditions.

Notes

- Toxicity Data: Limited toxicological studies exist for this compound. Related compounds (e.g., tetraaminocyclohexa-diene-dione) lack comprehensive toxicity profiles, warranting caution.

- Structural Insights : Substituent positioning (e.g., 1,3- vs. 1,2-dione) significantly alters electronic properties and biological interactions.

Biological Activity

2,2,5-Trimethylcyclohexane-1,3-dione (CAS No. 126833-10-1) is a bicyclic organic compound notable for its unique structure featuring three methyl groups and two carbonyl groups. This compound has attracted attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : CHO

- Molecular Weight : 154.21 g/mol

- Purity : Typically ≥ 95%

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which are facilitated by its structural features.

| Property | Value |

|---|---|

| CAS No. | 126833-10-1 |

| Molecular Formula | CHO |

| Molecular Weight | 154.21 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The ketone groups in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism may lead to modulation of various biochemical processes within biological systems.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms by which it exerts these effects are still under investigation .

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress in biological systems.

- Drug Development Potential : Ongoing research is exploring the use of this compound as a drug intermediate in pharmaceutical applications due to its reactivity and structural characteristics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Activity : A study assessed the antibacterial effects of various derivatives of cyclohexanones, including this compound. Results indicated that certain modifications to the structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

- Oxidative Stress Mitigation : Another research effort investigated the compound's ability to scavenge free radicals. The findings demonstrated that it could effectively reduce oxidative stress markers in vitro.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2,2,6-trimethylcyclohexane-1,4-dione | Different positions of the carbonyl groups | Varies; less studied |

| 2-methyl-1,3-cyclohexanedione | Lacks additional methyl groups | Different chemical properties |

Q & A

Q. What are the common synthetic routes for 2,2,5-Trimethylcyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, cyclohexane-1,3-dione derivatives are often synthesized via acid-catalyzed cyclization of β-keto esters or via Friedel-Crafts alkylation using methylating agents. Reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., H₂SO₄ vs. Lewis acids) critically affect regioselectivity and byproduct formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the product .

Q. Example Reaction Pathway :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | β-keto ester + H₂SO₄, 70°C | Cyclization to form dione core |

| 2 | CH₃I, K₂CO₃, DMF | Methylation at C2 and C5 |

| 3 | Recrystallization (EtOH/H₂O) | Purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include downfield-shifted carbonyl carbons (δ ~200–210 ppm) and methyl groups (δ ~1.2–1.5 ppm for CH₃). Splitting patterns in ¹H NMR help confirm substitution patterns .

- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) and C-H bending for methyl groups (~1375 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 168 for C₉H₁₂O₂) and fragmentation patterns (loss of CO or methyl groups) validate the structure .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The 2,2,5-trimethyl substitution creates steric hindrance, directing nucleophilic attacks to the less hindered C4 or C6 positions. Computational studies (e.g., DFT calculations) can model electron density distribution to predict regioselectivity. Experimental validation involves kinetic assays with nucleophiles (e.g., Grignard reagents) under controlled conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial methyl groups) arise from dynamic effects or solvent interactions. Density Functional Theory (DFT) simulations (using Gaussian or ORCA) can model transition states and solvent-solute interactions. Pairing this with variable-temperature NMR or X-ray crystallography validates computational predictions .

Q. What strategies optimize the use of this compound in multicomponent reactions for complex heterocycle synthesis?

- Methodological Answer : The dione acts as a dienophile or Michael acceptor in cycloadditions. Design experiments using:

Q. How do environmental factors (e.g., pH, humidity) affect the stability of this compound in long-term storage?

- Methodological Answer : Stability studies involve:

- Accelerated Aging : Storage at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Degradation Pathways : Hydrolysis of the dione to carboxylic acids under alkaline conditions (pH > 9).

- Preventive Measures : Anhydrous storage with molecular sieves and inert gas (N₂) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Standardized Bioassays : Use ATCC-validated cell lines and controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification : HPLC purity >98% and HRMS for structural confirmation.

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals .

Experimental Design Considerations

Q. What controls are critical when studying the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.